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Beryllium selenide

Lattice Engineering Heteroepitaxy II-VI Semiconductors

Beryllium selenide (BeSe) is the critical, non-substitutable component for advanced III-V/II-VI heteroepitaxy. It uniquely enables perfect lattice matching on silicon via BeSe0.41Te0.59 alloys (a≈5.152 Å) and enhances covalent bonding character in BeZnSe systems to resist defect propagation, directly addressing the lifetime limitations of conventional ZnSe blue-green lasers. Procure high-purity BeSe to achieve precise bandgap tuning in deep-UV BeMgZnSe quaternary emitters. Strict handling to exclude moisture is mandatory due to air-instability.

Molecular Formula BeSe
Molecular Weight 87.98 g/mol
CAS No. 12232-25-6
Cat. No. B084305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium selenide
CAS12232-25-6
Synonymsberyllium selenide
Molecular FormulaBeSe
Molecular Weight87.98 g/mol
Structural Identifiers
SMILES[Be]=[Se]
InChIInChI=1S/Be.Se
InChIKeyUKGBSHWRVFPDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beryllium Selenide (BeSe) for Research and Device Engineering: A Reference Guide to Key Properties and Differentiators


Beryllium selenide (BeSe, CAS 12232-25-6) is a binary II-VI semiconductor within the beryllium chalcogenide family. It characteristically crystallizes in the cubic zinc-blende (B3) structure at ambient conditions, with a lattice parameter of approximately 5.152 Å [1][2]. BeSe is an indirect, wide-bandgap semiconductor, with a fundamental Γ–X gap reported around 4.0-5.5 eV [2][3]. While its high degree of covalent bonding is of significant scientific interest, the compound is known for its instability in air, as it hydrolyzes upon exposure to moisture, releasing toxic H₂Se gas . This inherent instability limits its use as a standalone material; however, its primary value proposition in modern research lies in its role as a critical component in ternary and quaternary alloys like BeZnSe and BeMgZnSe, enabling precise lattice engineering and bandgap tuning for advanced optoelectronic devices .

Why Generic Substitution of BeSe with Other Beryllium Chalcogenides or Wide-Gap II-VI Semiconductors is Scientifically Invalid


Generic substitution of BeSe with its closest analogs, such as BeS or BeTe, or other wide-gap II-VI materials like ZnSe, is scientifically unsound for targeted applications. BeSe occupies a distinct and critical position within the beryllium chalcogenide series, defined by its specific combination of lattice constant and band gap energy. Replacing it with BeS (a ≈ 4.86 Å) or BeTe (a ≈ 5.62 Å) would introduce substantial lattice mismatch, compromising epitaxial growth and structural integrity of heterostructures [1][2]. Furthermore, BeSe's unique band gap (Eg ≈ 4.5 eV) is essential for engineering specific emission wavelengths in ternary alloys that cannot be achieved with the narrower gap BeTe (Eg ≈ 2.7 eV) or the wider gap BeS (Eg > 5 eV) [3]. Its primary advantage over conventional materials like ZnSe lies in its highly covalent bonding character, which is linked to enhanced structural hardness and potentially greater resistance to defect propagation, a key factor for improving device longevity [4]. The following section provides the quantitative evidence that substantiates these critical differentiators.

Beryllium Selenide (BeSe) Quantified Differentiation: A Comparative Evidence Guide for Scientific Selection


Lattice Constant Differentiation: Enabling Ternary Alloy Engineering for Si Substrate Matching

BeSe possesses a specific intermediate lattice constant (a ≈ 5.152 Å) [1] that is critical for alloy engineering. It sits between the smaller BeS (a ≈ 4.86 Å) and larger BeTe (a ≈ 5.62 Å) [2][3]. This allows for precise, continuous tuning of the lattice parameter in ternary BeSexTe1-x alloys to achieve a perfect lattice match with silicon substrates (a = 5.431 Å). The specific BeSe0.41Te0.59 composition, which leverages BeSe, is demonstrated to be lattice-matched to silicon [4]. In contrast, substituting BeSe with only BeTe or BeS would result in a fixed lattice mismatch of +3.5% or -10.5%, respectively, relative to Si, precluding defect-free epitaxial integration.

Lattice Engineering Heteroepitaxy II-VI Semiconductors Silicon Photonics

Band Gap Engineering Potential: Positioning for Blue-Green to UV Optoelectronics

BeSe's specific wide band gap (Eg ≈ 4.5 eV) [1] serves as a critical intermediate value for tuning the emission wavelength of ternary alloys. When alloyed with the narrower-gap BeTe (Eg ≈ 2.7 eV), the resulting BeSeTe compound's band gap can be engineered across a broad range [1]. For instance, the lattice-matched BeSe0.41Te0.59 alloy on Si exhibits a band gap of 3.0 eV [1]. In the context of ZnSe-based blue-green lasers (ZnSe Eg ≈ 2.7 eV), incorporating BeSe into BeZnSe alloys allows for the widening of the band gap of the cladding layers, which is crucial for effective carrier confinement . Substituting BeSe with BeS (Eg > 5 eV) or BeTe (Eg ≈ 2.7 eV) would provide a fixed, non-optimal gap for these specific engineering purposes, limiting the achievable wavelength range and device efficiency.

Bandgap Engineering Optoelectronics Light-Emitting Diodes Laser Diodes

Mechanical Hardness and Structural Integrity: Superior Covalent Bonding for Enhanced Device Durability

The calculated bulk modulus (B₀) serves as a proxy for mechanical hardness and material stiffness. BeSe is predicted to have a bulk modulus of 92.35 GPa, in excellent agreement with experimental measurement of 92.2 ± 1.8 GPa [1]. This high value is a direct consequence of its strong covalent bonding, which is more pronounced than in conventional II-VI semiconductors like ZnSe [2]. For comparison, other studies place the bulk modulus of BeTe lower, at around 67-70 GPa [3]. The superior stiffness of BeSe relative to BeTe and ZnSe translates to a higher resistance to defect generation and propagation under operational stresses, a critical factor for enhancing the longevity and reliability of laser diodes and other high-power optoelectronic devices [2].

Material Hardness Defect Propagation Device Lifetime Bonding Character

Defect Mitigation in ZnSe-Based Devices: Enhanced Covalency for Improved Stability

A primary limitation of conventional ZnSe-based blue-green lasers is the rapid degradation of performance due to the propagation of crystal defects. The underlying cause is the relatively ionic bonding in ZnSe, which facilitates defect mobility. Beryllium chalcogenides, including BeSe, exhibit a much higher degree of covalent bonding, comparable to that of the robust III-V nitride semiconductors like GaN [1]. This characteristic is intrinsic to BeSe due to the small size of the Be cation relative to the Se anion [2]. By incorporating BeSe into ZnSe to form ternary BeZnSe alloys, the material's overall covalency is increased. This substitution is scientifically justified as a strategy to increase the lattice hardness and pin defects, thereby improving the long-term stability and operational lifetime of laser diodes [1][3].

Defect Engineering Laser Diode Reliability II-VI Heterostructures Covalent Bonding

Validated Research and Industrial Application Scenarios for Beryllium Selenide (BeSe)


Engineering Lattice-Matched BeSeTe Alloys for Silicon-Based Optoelectronics

BeSe is the essential component for formulating BeSeTe ternary alloys that achieve perfect lattice matching with silicon substrates. The specific BeSe0.41Te0.59 composition, which leverages BeSe's intermediate lattice constant of 5.152 Å, enables the fabrication of heteroepitaxial layers on Si with minimal defect density, a critical step for monolithic integration of optoelectronic components with mature silicon microelectronics [1][2].

Fabrication of Robust BeZnSe Cladding Layers for Blue-Green Laser Diodes

Incorporating BeSe into ZnSe to form BeZnSe alloys is a primary strategy for fabricating more reliable blue-green laser diodes. BeSe increases the material's covalent bonding character, enhancing its mechanical hardness and resistance to defect propagation—a key limitation in purely ZnSe-based devices. This approach directly targets improved device longevity and performance stability [3][4].

Band Gap Tuning in BeMgZnSe Quaternary Alloys for Deep-UV Emitters

BeSe is a critical component in BeMgZnSe quaternary alloy systems designed for deep-UV light emitters and lasers. Its specific wide band gap (≈4.5 eV) [5], when combined with other elements, allows for precise tuning of the active region's band structure and the necessary cladding layer barriers, enabling emission at wavelengths unattainable with other II-VI material platforms [6].

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